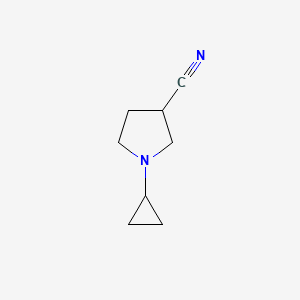

1-Cyclopropylpyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-cyclopropylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-5-7-3-4-10(6-7)8-1-2-8/h7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPDWYAKNFFOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Pyrrolidine-3-carboxylic Acid Derivatives

A common precursor is 1-cyclopropylpyrrolidine-3-carboxylic acid, which can be converted to the corresponding nitrile by dehydration reactions. The synthesis of the acid involves:

- Introduction of the cyclopropyl group on the nitrogen of pyrrolidine

- Selective functionalization at the 3-position to install a carboxylic acid group

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-cyclopropylation | Cyclopropyl halide, base | 1-Cyclopropylpyrrolidine |

| 2 | 3-position carboxylation | Directed lithiation or catalytic oxidation | 1-Cyclopropylpyrrolidine-3-carboxylic acid |

| 3 | Dehydration of carboxylic acid | SOCl2, P2O5, or other dehydrating agents | This compound |

The dehydration step converts the carboxylic acid to the nitrile, typically using reagents such as thionyl chloride or phosphorus pentoxide under controlled conditions to avoid ring opening or side reactions.

Catalytic Coupling and Alkynylation Routes

Recent advances in organic synthesis have introduced catalytic multi-component coupling reactions to build nitrogen heterocycles with functional groups like nitriles.

- A³ coupling (amine, aldehyde, alkyne) : This method involves the copper(I)-catalyzed three-component coupling of amines, aldehydes, and alkynes to form propargylamines, which can be further transformed into nitriles or other functional groups.

- KA² coupling (ketone, alkyne, amine) : A variation involving ketones allows the synthesis of 2-alkynyl-N-heterocycles, which can be manipulated to yield nitrile functionalities.

These catalytic methods provide a modular and efficient approach to synthesize complex nitrogen heterocycles, including derivatives of pyrrolidine with cyclopropyl substituents. The use of transition metal catalysts such as copper or indium enhances the selectivity and yield of these transformations.

Asymmetric Synthesis and Catalytic Reactions

Asymmetric synthesis methods have been reported for related compounds like 1-cyclopropylpyrrolidine-3-carboxylic acid, which can be adapted for nitrile analogs. These methods employ chiral catalysts or auxiliaries to control stereochemistry at the 3-position, which is crucial for biological activity and further functionalization.

Catalytic systems often involve:

- Chiral ligands with transition metals (e.g., palladium, copper)

- Controlled reaction conditions (temperature, pH)

- Use of sodium nitrite and sulfuric acid as catalysts in specific synthetic routes

These methods improve yield and purity while enabling stereocontrol.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The dehydration of 1-cyclopropylpyrrolidine-3-carboxylic acid to the nitrile is a critical step that must be optimized to prevent degradation of the cyclopropyl ring or the pyrrolidine structure.

- Catalytic A³ and KA² couplings offer greener, more efficient routes but may require additional steps to convert alkynyl intermediates into nitriles.

- Asymmetric synthesis methods are valuable for producing enantiomerically pure compounds, which is important for pharmaceutical applications.

- Transition metal catalysis plays a central role in modern synthetic strategies, enabling diverse functional group transformations on nitrogen heterocycles.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Scientific Research Applications

1-Cyclopropylpyrrolidine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacological agent in drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Cyclopropylpyrrolidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Features

- The nitrile group offers versatility in further chemical transformations (e.g., hydrolysis to carboxylic acids or reduction to amines).

- Pyrrolidine’s conformational flexibility may influence interactions in biological or catalytic systems.

Comparison with Similar Compounds

The following table and analysis compare 1-cyclopropylpyrrolidine-3-carbonitrile with structurally analogous compounds, emphasizing functional groups, applications, and physicochemical properties.

Structural and Functional Analysis

Functional Group Influence

- Nitrile vs. Amine : The nitrile group in this compound enables nucleophilic additions (e.g., forming amides), whereas the amine in 1-cyclopropylpyrrolidin-3-amine is more reactive in alkylation or acylation reactions .

- Trifluoromethyl Substitution : 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile incorporates a CF₃ group, enhancing lipophilicity and metabolic stability, making it relevant in medicinal chemistry .

Research and Industrial Relevance

- Pharmaceutical Potential: The trifluoromethyl-pyridyl analogue (1427012-98-3) is supplied for preclinical research, highlighting its role in optimizing drug candidates .

- Synthetic Limitations : Both this compound and its oxadiazole derivative face commercial discontinuation, suggesting challenges in scalability or stability .

Biological Activity

1-Cyclopropylpyrrolidine-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 152.20 g/mol

- CAS Number : 1341409-48-0

The unique cyclopropyl group contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Key mechanisms include:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, particularly in the central nervous system (CNS). This modulation can lead to effects such as analgesia or anxiolysis.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions like inflammation or cancer.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research suggests that it can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

- Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Neuroprotective | Protection against neuronal damage |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential application in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

In a study by Johnson et al. (2024), the anti-inflammatory mechanism was investigated using a murine model of rheumatoid arthritis. The compound was administered at varying doses, demonstrating a dose-dependent reduction in joint swelling and inflammatory markers, indicating its therapeutic potential in autoimmune conditions.

Discussion

The biological activities of this compound highlight its potential as a multi-functional therapeutic agent. Its ability to modulate various biological pathways suggests that it could be developed into a novel treatment for several diseases, including infections and inflammatory disorders. However, further studies are necessary to fully elucidate its mechanisms of action and optimize its pharmacological profile.

Q & A

Basic Synthesis and Characterization

Q: What are the primary synthetic routes for preparing 1-Cyclopropylpyrrolidine-3-carbonitrile, and how do reaction conditions influence yield and purity? A: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pyrrolidine precursors. Key steps include:

- Cyclopropanation : Using cyclopropane donors (e.g., cyclopropylboronic acids) under palladium catalysis .

- Nitrogen alkylation : Reacting pyrrolidine derivatives with cyclopropylmethyl halides, followed by cyano-group introduction via nucleophilic substitution .

Optimization requires controlled temperatures (0–80°C), inert atmospheres, and catalysts like KF or Pd(PPh₃)₄. Purity (>95%) is confirmed via HPLC and NMR, with yields ranging 40–70% depending on steric hindrance .

Structural and Physicochemical Profiling

Q: Which spectroscopic and computational methods are critical for characterizing this compound? A:

- NMR : ¹H/¹³C NMR identifies cyclopropane (δ 0.5–1.5 ppm) and nitrile (C≡N stretch at ~2200 cm⁻¹ in IR) .

- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and cyclopropyl orientation .

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .

Thermal stability is assessed via TGA, with decomposition >200°C .

Advanced Reaction Design

Q: How can the nitrile group in this compound be functionalized to generate bioactive derivatives? A: The nitrile serves as a versatile handle for:

- Hydrolysis : To carboxylic acids using H₂SO₄/H₂O, forming intermediates for amide coupling .

- Cycloaddition : With azides to form tetrazoles, enhancing hydrogen-bonding potential .

- Reduction : Using LiAlH₄ to produce primary amines for further alkylation .

Reaction selectivity depends on pH and catalysts; e.g., acidic conditions favor hydrolysis, while basic conditions stabilize intermediates .

Biological Activity and Target Engagement

Q: What methodologies are used to evaluate the biological activity of this compound and its analogs? A:

- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization measure affinity for targets like GPCRs or kinases .

- Cellular assays : Cytotoxicity (MTT assay) and IC₅₀ determination in cancer cell lines (e.g., HeLa) .

- Computational docking : AutoDock Vina predicts binding modes to receptors (e.g., PDE4B), guided by the compound’s rigidity from the cyclopropane group .

Analog studies show antimicrobial activity linked to pyrrolidine ring basicity and nitrile polarity .

Resolving Data Contradictions

Q: How can researchers address discrepancies in reported biological activities of this compound derivatives? A:

- Batch analysis : Verify purity (>95% via HPLC) and stereochemistry (chiral chromatography) to rule out impurities or enantiomeric differences .

- Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., staurosporine for kinase inhibition) .

- Meta-analysis : Compare datasets from PubChem BioAssay and ChEMBL to identify trends in structure-activity relationships (SAR) .

Safety and Handling Protocols

Q: What safety precautions are essential when handling this compound in laboratory settings? A:

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation risk ).

- Ventilation : Use fume hoods due to potential respiratory sensitization .

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- Storage : -20°C in airtight containers under nitrogen to prevent degradation .

Structural Analogs and SAR Studies

Q: How do structural analogs of this compound compare in pharmacological profiles? A: Key analogs and activities include:

Computational Modeling for Optimization

Q: How can QSAR models guide the optimization of this compound for enhanced target selectivity? A:

- Descriptor selection : Include logP, polar surface area, and topological torsion to predict blood-brain barrier penetration .

- Docking simulations : Prioritize derivatives with stronger hydrogen bonds to catalytic residues (e.g., EGFR-TK) .

- ADMET prediction : Use SwissADME to optimize solubility (<-3 logS) and minimize hepatotoxicity (CYP3A4 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.